molecular formula C9H14N2O B1467274 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol CAS No. 1566919-73-0

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol

Cat. No. B1467274
CAS RN: 1566919-73-0
M. Wt: 166.22 g/mol
InChI Key: WBJDGGZIYWWCIY-UHFFFAOYSA-N
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Description

The compound “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this case, the pyrazole ring is substituted with a cyclopropyl group at the 3rd position and an isopropyl group at the 1st position. The 5th position of the ring contains a hydroxyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls. The specific synthesis route for “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” would depend on the starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. This ring is substituted at the 3rd position with a cyclopropyl group and at the 1st position with an isopropyl group. The 5th position of the ring contains a hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” would depend on the reaction conditions and the reagents used. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” would depend on its molecular structure. As a pyrazole derivative, it is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored efficient synthesis methods and the chemical behavior of pyrazole derivatives, including 3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol. Studies have reported on the synthesis of new 3H-pyrazoles and cyclopropenyl alcohols directly from propargyl alcohols, indicating the regioselective 1,3-dipolar cycloaddition processes and the formation of structurally complex pyrazoles and cyclopropenyl alcohols with potential antibacterial activities (Hamdi, Dixneuf, & Khemiss, 2005). Efficient and divergent synthesis techniques have also been developed for fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, showcasing the versatility of cyclopropyl-containing pyrazoles in synthesizing a wide array of heterocyclic compounds (Wang et al., 2008).

Biological and Medicinal Applications

Several studies have focused on evaluating the biological and medicinal potential of pyrazole derivatives. For instance, the synthesis and antifungal activity of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives have been investigated, showing significant activity against Candida albicans and highlighting the therapeutic potential of these compounds (Maruoka et al., 2008). Additionally, research into the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their evaluation for antioxidant and anticancer activities has revealed promising results, with several derivatives showing significant cytotoxic effects against colorectal RKO carcinoma cells (Cadena-Cruz et al., 2021).

Catalysis and Chemical Reactions

The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylation has been explored, demonstrating the utility of these compounds in regioselective arylations without decomposition of the cyclopropyl unit. This research underscores the significance of pyrazole derivatives in facilitating complex catalytic processes and the formation of tricyclic compounds (Sidhom et al., 2018).

Mechanism of Action

The mechanism of action of “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” would depend on its specific biological target. Pyrazoles are known to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on “3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol” could include further studies on its synthesis, characterization, and potential biological activities. Given the wide range of biological activities associated with pyrazole derivatives, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

5-cyclopropyl-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-9(12)5-8(10-11)7-3-4-7/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJDGGZIYWWCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-isopropyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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